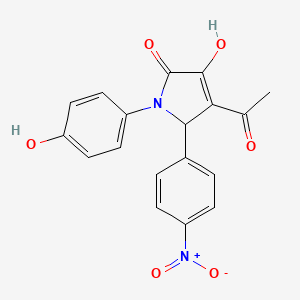

4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Curcumin , is a natural compound found in the rhizomes of the turmeric plant (Curcuma longa). It imparts the characteristic yellow color to turmeric and has been used for centuries in traditional medicine and culinary practices. Curcumin has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula |

C18H14N2O6 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

3-acetyl-4-hydroxy-1-(4-hydroxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H14N2O6/c1-10(21)15-16(11-2-4-13(5-3-11)20(25)26)19(18(24)17(15)23)12-6-8-14(22)9-7-12/h2-9,16,22-23H,1H3 |

InChI Key |

XAKNGHUXWZKUJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O)O |

solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Curcumin can be synthesized through various methods. One common approach involves the condensation of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with vanillin (4-hydroxy-3-methoxybenzaldehyde) under acidic conditions. The reaction proceeds via a Claisen-Schmidt condensation, resulting in the formation of curcumin. The chemical equation is as follows:

Ferulic acid+VanillinAcidic conditionsCurcumin

b. Industrial Production

Industrial production of curcumin often relies on extraction from turmeric rhizomes. Solvent extraction using ethanol or acetone is commonly employed. The extracted curcumin is then purified through crystallization or chromatography.

Chemical Reactions Analysis

Curcumin undergoes several chemical reactions:

Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.

Reduction: Reduction of curcumin yields tetrahydrocurcumin, which lacks the conjugated double bonds.

Substitution: Curcumin can undergo nucleophilic substitution reactions at the phenolic hydroxyl groups.

Common reagents include sodium borohydride (for reduction) and alkyl halides (for alkylation).

Scientific Research Applications

Curcumin’s diverse applications include:

Anti-Inflammatory: Curcumin inhibits pro-inflammatory pathways (such as NF-κB) and reduces inflammation.

Antioxidant: It scavenges free radicals and protects against oxidative stress.

Cancer: Curcumin shows promise in cancer prevention and treatment due to its effects on cell signaling, apoptosis, and angiogenesis.

Neuroprotection: It may have neuroprotective effects in neurodegenerative diseases.

Cardiovascular Health: Curcumin supports heart health by improving lipid profiles and reducing atherosclerosis.

Mechanism of Action

Curcumin’s mechanisms are multifaceted:

Modulation of Signaling Pathways: It affects pathways like NF-κB, MAPK, and PI3K/Akt.

Gene Expression: Curcumin regulates gene expression related to inflammation, apoptosis, and cell cycle control.

Protein Targets: It interacts with proteins like cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and Bcl-2 family members.

Comparison with Similar Compounds

Curcumin stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties. Similar compounds include resveratrol (from grapes), quercetin (from fruits and vegetables), and epigallocatechin gallate (EGCG, from green tea).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.